2,4-dichloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O3S/c1-11-9-12(2)23-19(22-11)25-29(27,28)15-6-4-14(5-7-15)24-18(26)16-8-3-13(20)10-17(16)21/h3-10H,1-2H3,(H,24,26)(H,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCMZQWRMOTSKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The compound is typically assembled via sequential coupling reactions:
-
Step 1 : Synthesis of 2,4-dichlorobenzoyl chloride from 2,4-dichlorobenzoic acid.
-
Step 2 : Preparation of 4-aminophenylsulfamoyl intermediate.
-
Step 3 : Introduction of 4,6-dimethylpyrimidin-2-amine via nucleophilic substitution.
A representative synthetic pathway derived from industrial protocols involves:
-
Sulfonation of aniline derivatives
-
Amidation with dichlorobenzoyl chloride
Stepwise Synthesis Procedures
Preparation of 2,4-Dichlorobenzoyl Chloride
Reactants :
-
2,4-Dichlorobenzoic acid (1.0 equiv)
-
Thionyl chloride (2.5 equiv)
Conditions :
Mechanism :
Synthesis of 4-[(4,6-Dimethylpyrimidin-2-yl)Sulfamoyl]Aniline
Reactants :
-
4-Aminobenzenesulfonamide (1.0 equiv)
-
2-Chloro-4,6-dimethylpyrimidine (1.2 equiv)
Conditions :
Key Reaction :
Final Coupling Reaction
Reactants :
-
2,4-Dichlorobenzoyl chloride (1.1 equiv)
-
4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]aniline (1.0 equiv)
Conditions :
Mechanism :
Optimization Strategies
Solvent Systems
| Solvent | Reaction Efficiency | Yield (%) |
|---|---|---|
| Dichloromethane | High solubility | 68 |
| Chloroform | Slow reaction | 67 |
| THF | Moderate | 65 |
Polar aprotic solvents like DMF improve sulfamoylation kinetics, while halogenated solvents optimize amidation.
Temperature Effects
-
Amidation : 0–5°C initial cooling prevents side reactions (e.g., Schotten-Baumann hydrolysis)
-
Sulfamoylation : 110°C accelerates nucleophilic aromatic substitution
Analytical Characterization
Spectroscopic Data
¹H NMR (DMSO-d₆) :
MS (ESI+) :
Purity Assessment
Industrial-Scale Considerations
Process Challenges
Cost Optimization
-
Catalyst Recycling : Triethylamine recovery via distillation reduces costs by 18%
-
Batch vs Flow : Continuous flow reactors improve yield consistency (RSD <2% vs 5% batch)
Emerging Methodologies
Microwave-Assisted Synthesis
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloro groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond would yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Antibacterial Activity
2,4-Dichloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide has shown promising antibacterial properties. Sulfonamides, the class to which this compound belongs, are known to inhibit bacterial growth by interfering with folate synthesis. The mechanism primarily involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate pathway.
Efficacy Against Bacterial Strains:
Recent studies indicate that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
| Streptococcus pneumoniae | 4 |
These results suggest that the compound is particularly effective against Staphylococcus aureus and Streptococcus pneumoniae, indicating its potential as an antibacterial agent .
Anticancer Potential
In addition to its antibacterial properties, this compound has been investigated for its anticancer activities. Research has indicated that derivatives of sulfonamides can act as effective anticancer agents through various mechanisms.
Mechanisms of Action:
The compound may exert its anticancer effects by:
- Inhibiting specific kinases involved in tumor growth.
- Inducing apoptosis in cancer cells.
- Interfering with angiogenesis by inhibiting vascular endothelial growth factor (VEGF) pathways.
Case Studies:
A study evaluating similar benzamide derivatives demonstrated significant anticancer activity against various cancer cell lines. For instance, compounds with structural similarities were shown to inhibit cell proliferation and induce cell death in breast and colon cancer models .
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with biological targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, preventing substrate binding and subsequent reactions.
Protein Binding: It can bind to proteins, altering their structure and function, which can lead to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key physicochemical parameters of the target compound and its analogs:
Key Observations:
Halogenation Effects: The dichloro substitution in the target compound increases molecular weight (467.33 g/mol) compared to its mono-fluoro analog (400.43 g/mol) .
Sulfamoyl-Pyrimidine Linkage : All compounds retain the 4,6-dimethylpyrimidin-2-yl sulfamoyl group, critical for hydrogen bonding and target engagement in sulfonamide-based therapeutics .
Thermal Stability : The tetrahydrofuran-2-one derivative (5i) exhibits a high melting point (256–258°C), suggesting strong crystalline packing due to hydrogen bonding from the lactone ring .
Fluorinated Derivatives
- N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide (CAS 289629-99-8) shares the sulfamoyl-pyrimidine core but substitutes chlorine with fluorine. Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to chlorine, as seen in its predicted pKa of 7.16 . Fluorinated analogs are often prioritized in drug discovery for improved pharmacokinetics.
Thiourea and Thiazolidinone Hybrids
- N-{[4-(N'-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenyl]carbamothioyl}benzamide (1d) incorporates a thiourea group, which introduces additional hydrogen-bonding sites. This modification is associated with enhanced enzyme inhibitory activity in sulfonamide-based compounds, as demonstrated in molecular docking studies against carbonic anhydrase isoforms .
- N-{3-[4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl]-4-oxothiazolidin-2-ylidene}benzamide (2d) features a thiazolidinone ring, a scaffold known for antimicrobial and anti-inflammatory properties. Its cream-colored solid form (mp: 261–262°C) suggests robust stability, though its activity profile remains unexplored in the provided data .
Alkoxy and Nitro Derivatives
- 3-Butoxy-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide introduces a butoxy group, increasing hydrophobicity (molar mass: 466.54 g/mol). Such modifications may prolong half-life but could limit solubility .
- N-[[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]-2-nitrobenzamide (CAS 642949-75-5) includes a nitro group, which is often redox-active and may confer antimicrobial or antiparasitic activity. However, nitro groups can also pose metabolic liabilities, such as nitroreductase-mediated toxicity .
Spectral and Analytical Data
- 1H/13C NMR Trends : Fluorinated and chlorinated analogs exhibit distinct aromatic proton shifts. For example, the 4-fluoro derivative (CAS 289629-99-8) shows a singlet for the sulfamoyl NH at δ 6.91 ppm, while the thiourea hybrid (1d) displays deshielded NH signals at δ 12.74–11.69 ppm due to hydrogen bonding .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weights within 0.005 Da accuracy for most analogs, ensuring synthetic fidelity .
Biological Activity
2,4-Dichloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article delves into its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 431.32 g/mol. The compound features a dichlorobenzamide core linked to a sulfamoyl group attached to a pyrimidine derivative. The presence of chlorine atoms and the sulfamoyl moiety contribute to its biological activity by influencing interactions with target proteins.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfamoyl group can form hydrogen bonds with active sites on enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of enzyme inhibition related to inflammation and microbial growth.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have been evaluated for their efficacy against various bacterial strains, demonstrating potential as antibacterial agents.
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in treating inflammatory diseases.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown promise as an inhibitor of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's.
Data Table: Biological Activities
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | 10 - 50 µM | |
| Anti-inflammatory | NO production in RAW 264.7 cells | 15 µM | |
| AChE Inhibition | Acetylcholinesterase | 20 µM |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several pyrimidine derivatives, including this compound. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
- Anti-inflammatory Study : In a controlled experiment using RAW 264.7 macrophages treated with LPS, the compound reduced NO production significantly compared to untreated controls, indicating its effectiveness in modulating inflammatory responses.
- Neuroprotective Effects : Another study focused on the compound's neuroprotective properties through AChE inhibition. Results indicated that it could potentially enhance cognitive function by reducing cholinergic deficits associated with neurodegenerative disorders.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,4-dichloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide, and how are intermediates purified?
- Methodology : The synthesis involves sequential alkylation and acylation. For example:
Sulfamoyl Intermediate : React 4-aminophenyl derivatives with 4,6-dimethylpyrimidin-2-yl sulfamoyl chloride under basic conditions to form the sulfamoylphenyl scaffold .
Benzoylation : Treat the intermediate with 2,4-dichlorobenzoyl chloride in anhydrous dichloromethane, catalyzed by triethylamine .
- Purification Challenges : Hydrophilic byproducts (e.g., unreacted sulfamoyl chloride) are removed via HCl salt recrystallization or silica gel chromatography. Final purity (>95%) is confirmed by HPLC .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.5–8.5 ppm for dichlorophenyl and pyrimidinyl groups) and sulfonamide NH (δ ~11.7 ppm) .
- ESI-MS : Molecular ion peaks ([M+H]⁺) should match calculated masses (e.g., ~460–480 g/mol range) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How can molecular docking elucidate the compound’s mechanism of action against Trypanosoma brucei?
- Approach : Use AutoDock Vina to model interactions with target enzymes (e.g., Trypanosoma brucei phosphodiesterase).
- Parameters : Grid box centered on the active site (coordinates defined via homologous crystal structures), exhaustiveness = 20, and 10 docking runs .
Q. How to resolve discrepancies in reported IC₅₀ values for enzyme inhibition?
- Methodological Steps :
Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8) and temperature (25°C vs. 37°C) .
Compound Integrity : Verify purity via HPLC and assess stability under assay conditions .
Orthogonal Assays : Compare fluorescence-based assays with radiometric measurements to rule out interference .
Q. What strategies improve crystallographic data quality for this compound, especially with twinned crystals?
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution.
- Refinement : Apply SHELXL with TWIN/BASF commands to model twin domains. Validate geometry via WinGX (e.g., R-factor < 0.05) .
- Troubleshooting : If twinning persists, optimize crystallization conditions (e.g., PEG 3350 as precipitant) .
Q. How to assess metabolic stability and metabolite identification in vitro?
- Liver Microsome Assay : Incubate the compound with rat/human liver microsomes (37°C, NADPH regeneration system). Quench at intervals (0–60 min) and analyze via LC-MS/MS .
- Metabolite Profiling : Look for acetylated or hydroxylated derivatives (e.g., m/z +42 for acetylation) using high-resolution MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
